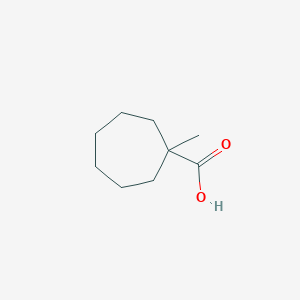

1-Methylcycloheptane-1-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylcycloheptane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-9(8(10)11)6-4-2-3-5-7-9/h2-7H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULLOFXXKJRCMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35664-93-8 | |

| Record name | 1-methylcycloheptane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Pathways and Mechanistic Studies Involving 1 Methylcycloheptane 1 Carboxylic Acid Derivatives

Transformations of the Carboxylic Acid Functional Group within Alicyclic Frameworks

The carboxylic acid moiety on the 1-methylcycloheptane-1-carboxylic acid scaffold is a versatile handle for a variety of chemical transformations. Its reactivity, influenced by the steric hindrance imposed by the adjacent tertiary methyl group and the cycloheptane (B1346806) ring, has been the subject of detailed mechanistic investigations. These studies are crucial for developing efficient methods for creating new carbon-carbon and carbon-heteroatom bonds.

Decarboxylative coupling has emerged as a powerful strategy for bond formation, utilizing carboxylic acids as stable and readily available alternatives to traditional organometallic reagents. nih.govrsc.org In the context of alicyclic systems like this compound, these reactions involve the extrusion of carbon dioxide to generate a cycloalkyl radical or organometallic intermediate, which then participates in coupling. nih.gov

Mechanistic studies suggest that these transformations can proceed through several pathways, often mediated by transition metals or photoredox catalysis. chinesechemsoc.orgresearchgate.net A common pathway involves the oxidation of the carboxylate to generate a carboxyl radical, which rapidly undergoes decarboxylation to form a tertiary 1-methylcycloheptyl radical. This radical can then be trapped by a suitable coupling partner. For instance, in copper-catalyzed reactions, a proposed mechanism involves the formation of a hypervalent iodine(III) intermediate from the carboxylic acid, which homolytically cleaves to produce an alkyl radical after decarboxylation. nih.gov This radical can then undergo oxidative addition to a Cu(II) species, followed by reductive elimination to form the final product. nih.gov

Another prominent approach utilizes dual photoredox and nickel catalysis. nih.gov In a typical cycle, an excited photocatalyst oxidizes the carboxylic acid, leading to the formation of a carbon-centered radical via CO2 loss. nih.gov Concurrently, a Ni(0) complex undergoes oxidative addition with an electrophilic coupling partner. This Ni(II) species then captures the alkyl radical, forming a transient Ni(III) intermediate that reductively eliminates the coupled product. nih.gov

| Catalytic System | Proposed Key Intermediate | Activation Method | Reaction Type |

|---|---|---|---|

| Copper(II) / Iodosobenzene | Alkyl Radical via Hypervalent Iodine | Chemical Oxidation | C-N Coupling |

| Iridium Photocatalyst / Nickel Catalyst | Alkyl Radical / Ni(III) Complex | Visible Light Photoredox | C(sp³)–C(sp²) Coupling |

| Redox-Active Esters (RAEs) | Alkyl Radical via SET | Single-Electron Transfer (SET) | C-C and C-Heteroatom Coupling |

A significant challenge in synthetic chemistry is the selective functionalization of typically inert C-H bonds in saturated carbocycles. nih.govnih.gov Recent advancements have demonstrated that the carboxylic acid group can act as a native directing group to control the site of C-H activation. researchgate.netsubstack.com This is particularly relevant for cycloalkane systems, where transannular C-H functionalization can provide access to complex molecular architectures that are difficult to synthesize through traditional methods. nih.govnih.gov

For cycloheptane carboxylic acid derivatives, palladium-catalyzed reactions have enabled the arylation of remote γ-methylene C-H bonds. nih.gov This transformation is challenging due to the strain involved in forming the necessary transannular palladacycle intermediate. nih.govresearchgate.net The success of this methodology relies heavily on the design of specialized ligands. nih.gov Ligands such as quinuclidine-pyridones (QuinNuPyridones) have been shown to facilitate the formation of a six-membered palladacycle, which allows the palladium center to reach and activate a γ-C-H bond on the opposite side of the cycloalkane ring. nih.govnih.gov This approach demonstrates excellent regioselectivity, favoring the γ-position over the often more reactive β-C-H bonds. nih.govresearchgate.net The utility of this method has been showcased in the functionalization of various cycloalkanes, from cyclobutanes to cyclooctanes, providing a direct route to valuable γ-arylated products. nih.govnih.gov

| Ligand Class | Target Ring Size | Selectivity | Key Mechanistic Feature |

|---|---|---|---|

| Quinuclidine-Pyridone (L1, L2) | Cyclopentane (B165970) to Cyclooctane (B165968) | γ-Methylene C-H Bonds | Enables formation of strained transannular palladacycle |

| Sulfonamide-Pyridone (L3) + Pyridone (L4) | Cyclobutane (B1203170) | γ-Methylene C-H Bonds | Promotes double C-H activation pathway |

The formation of esters and amides from this compound is complicated by the steric hindrance around the carbonyl group. chimia.ch Traditional condensation methods often fail or provide low yields. chimia.ch This has prompted research into more advanced and efficient protocols.

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental process. masterorganicchemistry.comchemguide.co.uk The mechanism, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), involves the initial protonation of the carbonyl oxygen to enhance its electrophilicity, followed by nucleophilic attack from the alcohol. masterorganicchemistry.com For hindered substrates, driving the equilibrium towards the product is crucial, which can be achieved by using a large excess of the alcohol or by removing water as it forms. masterorganicchemistry.com Alternative reagents, such as acetyl chloride in an alcohol solvent, can also facilitate the esterification of sterically demanding acids. nih.gov

Amide bond formation is similarly challenging. chimia.ch The slow rate of nucleophilic attack by an amine on an activated, sterically congested carboxylate necessitates the use of powerful coupling reagents or alternative strategies. chimia.ch Boron-based reagents, such as B(OCH₂CF₃)₃, have been shown to be effective for the direct amidation of carboxylic acids under mild conditions, accommodating a wide range of substrates including hindered ones. acs.org Another approach involves catalysis with triphenylphosphine (B44618) oxide, which can mediate the coupling of hindered carboxylic acids with even weakly nucleophilic amines. organic-chemistry.org These advanced methods provide crucial tools for incorporating the 1-methylcycloheptyl scaffold into peptides and other complex molecules. organic-chemistry.org

Cycloheptane Ring Reactivity and Chemical Transformations

The seven-membered ring of this compound possesses conformational flexibility, which influences its reactivity. Chemical transformations can involve modifications that preserve the ring size or strategies that lead to its expansion or contraction, providing access to different carbocyclic systems.

Altering the size of the cycloheptane ring in derivatives of this compound opens pathways to other valuable carbocyclic structures, such as substituted cyclooctanes or cyclohexanes. Ring expansion can be achieved through various methods, including carbocation rearrangements. For instance, a functional group adjacent to the ring can be converted into a leaving group, generating a carbocation that triggers the migration of an endocyclic bond to form a larger ring. wikipedia.orgyoutube.com

Conversely, ring contraction often involves rearrangements like the Wolff rearrangement of α-diazoketones. wikipedia.org A derivative of this compound could theoretically be converted to the corresponding α-diazoketone. Upon photolysis or thermolysis, this species would lose N₂ to form a carbene, which then undergoes rearrangement to a ketene (B1206846). Trapping this ketene with a nucleophile like water or an alcohol would yield a six-membered ring (cyclohexane) derivative. wikipedia.org Another strategy is the Favorskii rearrangement, which can contract bridged polycyclic systems. rsc.orgresearchgate.net

The conversion of saturated alicyclic rings into aromatic structures is a powerful transformation that fundamentally alters a molecule's properties. nih.gov For substituted cycloalkane carboxylic acids, this can be achieved through catalytic dehydrogenation-aromatization sequences. chemrxiv.org While extensively studied for cyclohexane (B81311) derivatives, the principles can be extended to cycloheptane systems.

These transformations often occur via a tandem sequence initiated by C-H activation. nih.gov A typical palladium-catalyzed process might involve multiple dehydrogenation steps to introduce unsaturation within the ring. This can be coupled with other reactions, such as olefination, followed by decarboxylation. nih.govchemrxiv.org The loss of the carboxylic acid group facilitates the final aromatization step. For a 1-methylcycloheptane derivative, such a sequence could potentially lead to a substituted cycloheptatriene (B165957) or, through more complex rearrangements, a substituted toluene (B28343) derivative. The specific catalytic system employed is critical in determining the reaction outcome, as some catalysts may favor simple dehydrogenation while others drive the full aromatization cascade. nih.gov

Comprehensive Mechanistic Elucidation through Experimental and Computational Approaches

The transformation and functionalization of saturated carbocycles like this compound and its derivatives are of significant interest in synthetic chemistry. Understanding the intricate reaction pathways is paramount for developing novel, selective, and efficient synthetic methodologies. Mechanistic elucidation, achieved through a synergistic combination of experimental probes and computational modeling, provides deep insights into the transient species and transition states that govern these reactions. This understanding is crucial for controlling reaction outcomes, particularly in complex molecular scaffolds where multiple reactive sites exist. Key areas of investigation include the identification of radical intermediates in photocatalytic systems and the rational design of ligands to control selectivity in metal-catalyzed processes.

Identification and Role of Radical Intermediates in Reaction Mechanisms

While direct studies on this compound are limited, research on closely related derivatives, such as 1-acyl-1-methylcycloheptane, offers significant insight into potential radical-mediated pathways. A photocatalytic transannular ketone migration strategy, which converts 1,1-disubstituted acylcycloheptanes into 1,4-disubstituted products, has been shown to operate through a mechanism involving radical intermediates. acs.org This process is promoted by sodium decatungstate (NaDT) and thiol cocatalysts under light irradiation. acs.org

The proposed mechanism commences with the photoexcitation of the decatungstate polyanion, which then engages in a reversible hydrogen atom abstraction (HAA) from multiple C-H bonds within the cycloheptane ring. acs.org This generates a carbon-centered radical. The reaction's progression is then dictated by a series of equilibria involving site-selective migration via radical addition to the exocyclic carbonyl group, followed by a β-scission event. acs.org A thiol cocatalyst, such as 4-chlorothiophenol, plays a crucial role in the hydrogen atom donation (HAD) step, which terminates the radical chain and forms the final product. acs.org

Experimental studies have been designed to probe this radical pathway. For instance, intramolecular substrate probes have been used to intercept a proposed oxyl radical intermediate, providing evidence for its existence and role in the reaction cascade. acs.org Furthermore, H/D isotope exchange experiments have been employed to investigate the site-selectivity of the initial hydrogen atom abstraction step. acs.org These mechanistic studies underscore the importance of radical intermediates in achieving remote functionalization of seven-membered rings, a process that is challenging to accomplish through traditional polar reaction pathways.

| Entry | Substrate | Catalyst System | Conditions | Product | Yield (%) | Ref |

| 1 | 1-acetyl-1-methylcycloheptane | 3 mol % NaDT, 10 mol % 4-chlorothiophenol | 390 nm LED, acetone/H₂O | 4-acetyl-1-methylcycloheptane | 91 | acs.org |

| 2 | 1-acetyl-1-fluorocycloheptane | 3 mol % NaDT, 10 mol % 4-chlorothiophenol | 390 nm LED, acetone/H₂O | 4-acetyl-1-fluorocycloheptane | 84 | acs.org |

| 3 | 1-acetyl-1-phenylcycloheptane | 3 mol % NaDT, 10 mol % 4-chlorothiophenol | 390 nm LED, acetone/H₂O | 4-acetyl-1-phenylcycloheptane | 75 | acs.org |

Ligand Design and Its Impact on Reaction Selectivity and Mechanism in Catalysis

The direct and site-selective functionalization of C(sp³)–H bonds in cycloalkanes represents a major challenge in organic synthesis, primarily due to the inert nature of these bonds and the presence of multiple, electronically similar C-H bonds. nih.gov For cycloalkane carboxylic acids, the carboxyl group can act as a native directing group in transition metal catalysis, but achieving transannular C-H activation is often hindered by the significant ring strain encountered in the formation of the required metallacycle intermediate. nih.govnih.gov Recent advancements have demonstrated that strategic ligand design is critical to overcoming these challenges, enabling unprecedented control over reactivity and regioselectivity. nih.govsubstack.com

A significant breakthrough in this area is the development of palladium-catalyzed transannular γ-methylene C–H arylation of cycloalkane carboxylic acids, including rings from cyclobutane to cyclooctane. nih.govresearchgate.net This was made possible by the introduction of two novel classes of pyridone-based ligands: quinuclidine-pyridones (QuinNuPyridones) and sulfonamide-pyridones (SulfonaPyridones). nih.govnih.govsubstack.com These ligands facilitate the formation of the strained palladacycle intermediate necessary for transannular C-H activation. nih.gov

For larger rings, such as cyclopentane to cyclooctane, QuinNuPyridone ligands (e.g., L1 and L2) were found to be highly effective, promoting the desired γ-arylation with excellent regioselectivity, even in the presence of numerous, more accessible β-C–H bonds. nih.govsubstack.com The mechanism involves the coordination of the palladium catalyst to the carboxylic acid, followed by a ligand-assisted, concerted metalation-deprotonation step to cleave the distal C-H bond. The specific architecture of the ligand is crucial for stabilizing the high-energy transition state associated with the formation of the macrocyclic palladacycle.

For smaller, more strained rings like cyclobutane, a different strategy involving a combination of a SulfonaPyridone ligand (L3) and a monodentate pyridone ligand (L4) was required. nih.gov This dual-ligand system is proposed to operate via a double C-H activation pathway, first activating the arene coupling partner and then engaging in the transannular C-H activation of the cycloalkane. nih.govsubstack.com This work highlights how tailored ligand design can fundamentally alter reaction mechanisms and provide solutions to long-standing problems in selectivity. substack.com The ability to precisely select a distal C-H bond for functionalization based on the ligand structure marks a major advance in the molecular editing of saturated carbocycles. nih.govnih.gov

| Ring Size | Optimal Ligand(s) | Reaction Type | Observed Selectivity | Ref |

| Cyclopentane to Cyclooctane | Quinuclidine-pyridone (L1, L2) | Transannular C–H Arylation | Excellent γ-regioselectivity | nih.govsubstack.com |

| Cyclohexane | Quinuclidine-pyridone (L2) | Transannular C–H Arylation | Good γ-regioselectivity (65% yield) | nih.gov |

| Cyclobutane | Sulfonamide-pyridone (L3) + Monodentate pyridone (L4) | Double C–H Activation Arylation | Exclusive γ-regioselectivity | nih.govsubstack.com |

Conformational Analysis and Molecular Dynamics of Cycloheptane Carboxylic Acids

Conformational Landscape Exploration of the Cycloheptane (B1346806) Ring System

The conformational analysis of the cycloheptane ring, a seven-membered cycloalkane, is considerably more complex than that of its smaller counterpart, cyclohexane (B81311). acs.org As a medium-sized ring, cycloheptane possesses significant flexibility, leading to a multitude of low-energy conformations that are in rapid dynamic equilibrium. scispace.com Unlike the well-defined chair conformation of cyclohexane, cycloheptane's potential energy surface features several stable conformers separated by low energy barriers. researchgate.net This inherent flexibility and the small energy differences between conformers mean that cycloheptane is not static but rather exists as a mixture of interconverting shapes. researchgate.netlibretexts.org The most stable conformations belong to two primary families: the chair and the boat families, with the twist-chair form generally being identified as the global energy minimum. scispace.comresearchgate.net

The four principal, energetically favorable conformations of cycloheptane are the chair, twist-chair, boat, and twist-boat. researchgate.net Computational and experimental studies have established a general hierarchy of stability among these forms.

Twist-Chair (TC): This conformation, which possesses a C₂ axis of symmetry, is widely regarded as the most stable form of cycloheptane. scispace.comresearchgate.net It effectively minimizes both angle strain and torsional strain.

Chair (C): The chair conformation, with Cₛ symmetry, is slightly higher in energy than the twist-chair. scispace.com It experiences some destabilization due to eclipsing interactions of C-H bonds. libretexts.org

Twist-Boat (TB): The twist-boat is another flexible conformation that is less stable than the chair and twist-chair forms. It is often an intermediate in the interconversion pathways between other conformers. wikipedia.org

Boat (B): The boat conformation is generally the least stable of these four forms due to significant torsional strain and unfavorable steric interactions between "flagpole" hydrogens, similar to the boat conformation of cyclohexane. davuniversity.orglibretexts.org

The relative energies of these conformers are sensitive to the computational method used, but a generally accepted order of stability exists.

| Conformer | Point Group Symmetry | Relative Energy (kcal/mol) | Key Strain Features |

| Twist-Chair | C₂ | 0 (Global Minimum) | Minimized angle and torsional strain |

| Chair | Cₛ | ~0.5 - 1.5 | Some eclipsing torsional strain |

| Twist-Boat | C₂ | >2.0 | Reduced flagpole interactions and torsional strain compared to Boat |

| Boat | Cₛ | >2.5 | Significant flagpole steric strain and eclipsing torsional strain |

Note: The relative energy values are approximate and can vary based on the specific force field or level of theory used in calculations.

A defining characteristic of flexible rings like cycloheptane is the phenomenon of pseudorotation. researchgate.net This is a process where the ring can move between its various conformations without passing through a high-energy planar state. wikipedia.org For cycloheptane, this involves low-energy pathways that interconvert the members of the chair family and the boat family. acs.org For instance, the various chair forms can interconvert through a process that primarily involves twisting motions, with very low activation barriers. libretexts.org This dynamic process means that at room temperature, the molecule is not locked into a single shape but is constantly fluctuating through a landscape of related, low-energy structures. biomedres.us This fluxional nature is a hallmark of medium-sized rings and complicates the analysis compared to the more rigid ring-flip of cyclohexane. researchgate.netbiomedres.us

Influence of Methyl Substitution and Carboxylic Acid Group on Cycloheptane Conformation

The introduction of substituents, such as in 1-Methylcycloheptane-1-carboxylic acid, significantly perturbs the conformational equilibrium of the cycloheptane ring. The presence of two groups on the same carbon atom (a gem-disubstituted pattern) introduces notable steric demands. While specific conformational studies on this compound are not extensively reported, the influence of these substituents can be inferred from established principles of conformational analysis. perlego.com

The bulky methyl and carboxylic acid groups will preferentially occupy positions that minimize destabilizing steric interactions, such as transannular strain (unfavorable interactions between atoms across the ring). libretexts.org In any given conformation (e.g., a specific twist-chair), there are multiple non-equivalent positions for substituents. The molecule will favor the conformation where these large groups can adopt positions that point away from the ring's interior, analogous to the preference for equatorial positions in substituted cyclohexanes. wikipedia.orgperlego.com The steric bulk of the C1 substituents will likely alter the relative energies of the twist-chair and chair conformers compared to the parent cycloheptane, potentially increasing the energy difference between them to favor a single, most stable conformation.

Integration of Theoretical and Computational Methods in Conformational Studies

The complexity and fluxional nature of the cycloheptane system make its study heavily reliant on theoretical and computational chemistry. researchgate.netbiomedres.us These methods are essential for mapping the intricate potential energy surface and identifying the various stable conformers and the transition states that connect them. acs.org

A common approach involves a multi-tiered strategy. Initially, molecular mechanics (MM) force fields are often used to perform a broad search of the conformational space to identify potential low-energy structures. researchgate.net Subsequently, higher-level quantum mechanical methods are employed for more accurate energy calculations and geometry optimizations of the identified conformers. biomedres.us

Commonly used high-level methods include:

Density Functional Theory (DFT): Methods like B3LYP are widely used to provide a good balance of accuracy and computational cost for calculating the geometries and relative energies of cycloheptane conformers. researchgate.netresearchgate.net

Ab initio methods: Møller–Plesset perturbation theory (e.g., MP2) and coupled-cluster methods (e.g., CCSD(T)) offer higher accuracy, particularly for calculating energy differences and interconversion barriers, and are often used to benchmark DFT results. biomedres.us

These computational tools allow researchers to visualize the pseudorotation pathways, calculate the activation energies for conformational interconversions, and predict how substituents will influence the conformational preferences of the ring system. acs.orgbiomedres.us

Advanced Spectroscopic and Structural Characterization Methodologies for Alicyclic Carboxylic Acids

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in solution. researcher.life For 1-Methylcycloheptane-1-carboxylic acid, ¹H and ¹³C NMR would provide critical information about its carbon framework and the spatial arrangement of its substituents.

¹H NMR Spectroscopy: The proton NMR spectrum would confirm the presence of the methyl group, the cycloheptane (B1346806) ring protons, and the acidic proton of the carboxylic acid. The methyl group would appear as a singlet, while the cycloheptane protons would exhibit complex multiplets due to their diastereotopic nature and spin-spin coupling. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, typically around 12 ppm, due to hydrogen bonding. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is particularly useful for identifying all non-equivalent carbon atoms in the molecule. libretexts.org Key signals would include the quaternary carbon of the carboxylic acid group (typically 165-185 δ), the quaternary carbon of the cycloheptane ring attached to the methyl and carboxyl groups, the methyl carbon, and the six distinct methylene (B1212753) carbons of the cycloheptane ring. libretexts.orgoregonstate.edu Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons, further aiding in spectral assignment. pressbooks.pub

Stereochemical Elucidation: Advanced NMR techniques such as the Nuclear Overhauser Effect (NOE) are instrumental in elucidating stereochemistry and preferred conformations. researcher.life For this compound, NOE experiments could reveal through-space proximities between the methyl group protons and specific protons on the cycloheptane ring, helping to define the ring's conformation and the orientation of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | ~12.0 (broad singlet) | ~180-185 |

| Ring C1 (Quaternary) | - | ~45-55 |

| Ring CH₂ | ~1.4-2.2 (multiplets) | ~25-45 |

| -CH₃ | ~1.2 (singlet) | ~20-30 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns to deduce structural information. researchgate.net

Accurate Mass Determination: For this compound (molecular formula C₉H₁₆O₂), HRMS would provide an exact mass measurement of its molecular ion ([M]+• or protonated molecule [M+H]⁺), allowing for the unambiguous confirmation of its elemental formula. This is a critical step in identifying the compound and distinguishing it from isomers.

Fragmentation Pattern Analysis: In mass spectrometry, molecules are ionized and fragmented, creating a unique pattern of fragment ions. For alicyclic carboxylic acids, characteristic fragmentation pathways include the loss of the hydroxyl group ([M-17]) and the loss of the entire carboxyl group ([M-45]). libretexts.org Another common fragmentation for carboxylic acids is the McLafferty rearrangement, if a gamma-hydrogen is available for transfer. youtube.com Analysis of the fragmentation pattern of this compound would help confirm the presence of the carboxylic acid functional group and provide insights into the stability of the cycloheptane ring structure.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound (Molecular Weight: 156.22 g/mol )

| m/z Value | Proposed Fragment | Description |

| 156 | [C₉H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 141 | [C₉H₁₃O]⁺ | Loss of methyl radical (•CH₃) |

| 139 | [C₉H₁₅O]⁺ | Loss of hydroxyl radical (•OH) |

| 111 | [C₈H₁₅]⁺ | Loss of carboxyl group (•COOH) |

| 45 | [COOH]⁺ | Carboxyl group fragment |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can be used to analyze its conformational properties.

Functional Group Identification: The IR spectrum of this compound would be dominated by characteristic absorptions of the carboxylic acid group. libretexts.org These include a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers. orgchemboulder.com A strong and sharp absorption corresponding to the carbonyl (C=O) stretch would appear around 1710 cm⁻¹ for the dimer. libretexts.org Additionally, a C-O stretching vibration is expected in the 1210-1320 cm⁻¹ region. orgchemboulder.com

Conformational Analysis: The cycloheptane ring is known to be conformationally flexible, with the twist-chair conformation being the most stable. aip.orgacs.org The presence of substituents, as in this compound, influences the conformational equilibrium. Analysis of the low-frequency region (fingerprint region) of the IR and Raman spectra can provide clues about the predominant conformation of the seven-membered ring. aip.org Computational studies often complement experimental vibrational spectra to assign specific vibrational modes to different conformers, aiding in a more complete conformational picture. biomedres.us

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H stretch (Alkyl) | 2850 - 2960 | Medium-Strong |

| C=O stretch (Carboxylic Acid) | ~1710 | Strong, Sharp |

| C-O stretch (Carboxylic Acid) | 1210 - 1320 | Medium |

| O-H bend (Carboxylic Acid) | 1395 - 1440 | Medium |

X-ray Crystallography for Definitive Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide an unambiguous determination of its molecular structure.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. Crucially, it would reveal the solid-state conformation of the cycloheptane ring, confirming whether it adopts a twist-chair, chair, or other conformation. acs.org Furthermore, the crystal structure would elucidate the intermolecular interactions, such as the hydrogen-bonding patterns between the carboxylic acid groups, which typically form dimeric structures in the solid state. This technique has been successfully used to confirm the structure and relative stereochemistry of other substituted cycloalkane carboxylic acids. nih.gov

Computational Chemistry and Theoretical Investigations of 1 Methylcycloheptane 1 Carboxylic Acid and Its Reactivity

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Energetics, and Spectroscopic Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in modeling the behavior of molecules by solving for their electronic structure. acs.orgosti.gov DFT methods offer a balance between computational cost and accuracy, making them suitable for studying molecules of this size. acs.org

The electronic structure of 1-Methylcycloheptane-1-carboxylic acid is characterized by a distinct separation of charge. The carboxylic acid group (-COOH) is highly polar and acts as the molecule's hydrophilic center, capable of engaging in significant electrostatic interactions. Conversely, the 1-methylcycloheptane moiety is nonpolar and hydrophobic. DFT calculations can quantify this charge distribution through the generation of a Molecular Electrostatic Potential (MEP) map, which visually identifies the electron-rich (negative potential) region around the carbonyl and hydroxyl oxygens and the electron-poor (positive potential) region near the acidic hydrogen.

Energetics are a key aspect revealed by quantum calculations, especially concerning the molecule's conformation. The seven-membered cycloheptane (B1346806) ring is known for its conformational flexibility. wikipedia.org Theoretical studies on cycloheptane have identified a family of low-energy conformers, with the twist-chair conformation generally being the most stable, followed by the chair and boat conformations. acs.org DFT calculations can determine the optimized geometry of these conformers for this compound and calculate the relative energy differences and the activation barriers for interconversion between them.

Furthermore, DFT is a reliable tool for predicting spectroscopic properties, which can aid in the experimental characterization of the compound. nih.gov By calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. Similarly, by calculating nuclear shielding tensors, a theoretical Nuclear Magnetic Resonance (NMR) spectrum can be predicted. These predictions are valuable for assigning peaks in experimental spectra.

| Spectroscopic Property | Functional Group/Atom | Predicted Value Range | Description |

|---|---|---|---|

| IR Frequency (cm⁻¹) | O-H stretch (in dimer) | 2500-3300 (broad) | Characteristic broad absorption due to the hydrogen-bonded hydroxyl group of the carboxylic acid. |

| IR Frequency (cm⁻¹) | C=O stretch | 1700-1725 | Strong, sharp absorption corresponding to the carbonyl double bond in the hydrogen-bonded dimer form. |

| ¹H NMR Chemical Shift (ppm) | -COOH | 10-13 | Deshielded proton of the carboxylic acid group, typically appearing far downfield. |

| ¹³C NMR Chemical Shift (ppm) | -COOH | 175-185 | Chemical shift for the carbonyl carbon of the carboxylic acid. |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions in Solution and Solid State

While quantum chemical calculations provide static pictures of stable molecular states, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, offering insights into dynamic processes. nih.govmdpi.com MD simulations are particularly useful for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound. nih.gov

The conformational dynamics of the cycloheptane ring are a central feature that can be studied with MD. These simulations can model the transitions between the various twist-chair and boat conformers, revealing the timescales and pathways of these interconversions. nih.gov This provides a dynamic understanding of the ring's flexibility, which is a key characteristic of medium-sized cycloalkanes. wikipedia.org

In the solution state, MD simulations can model the molecule surrounded by explicit solvent molecules (e.g., water, ethanol). This allows for the direct observation of intermolecular interactions, such as the formation and breaking of hydrogen bonds between the carboxylic acid group and polar solvent molecules. researchgate.net The simulations also capture the behavior of the nonpolar alkyl frame, illustrating the hydrophobic effect as solvent molecules organize around it. nih.gov

In the solid state, MD simulations can be used to model the crystal lattice. These simulations reveal the stable packing arrangements and the persistent network of intermolecular interactions that hold the crystal together. For carboxylic acids, this typically involves the formation of stable hydrogen-bonded dimers, which then pack into a repeating crystalline structure. rsc.org The simulation can provide information on lattice energies and the vibrational motions of the molecules within the crystal.

| Dynamic Process | Environment | Key Insights from MD |

|---|---|---|

| Ring Puckering | Gas, Solution, Solid | Simulation of interconversions between twist-chair, chair, and boat conformers of the cycloheptane ring. |

| Solvation | Solution | Dynamic formation and breaking of hydrogen bonds with solvent; organization of solvent around the hydrophobic alkyl group. |

| Dimerization | Solution, Solid | Modeling the association of two molecules to form a stable hydrogen-bonded dimer. |

| Crystal Packing | Solid | Analysis of molecular arrangement and lattice vibrations in the crystalline state. |

Analysis of Intermolecular Interactions: Hydrogen Bonding, Van der Waals Forces, and Electrostatic Contributions

The physical properties and self-assembly of this compound are governed by a combination of intermolecular forces. Computational methods can dissect and quantify the contributions of these different interactions.

Hydrogen Bonding: The most significant intermolecular interaction for this molecule is hydrogen bonding. The carboxylic acid functional group contains both a hydrogen bond donor (the -OH proton) and hydrogen bond acceptors (the -OH and C=O oxygens). In the solid state or in nonpolar solvents, carboxylic acids strongly favor the formation of a cyclic dimer, where two molecules are held together by a pair of strong O-H···O=C hydrogen bonds. This creates a highly stable eight-membered ring motif that is a hallmark of carboxylic acid chemistry. rsc.org

Van der Waals Forces: These forces, specifically London dispersion forces, are attractive forces arising from temporary fluctuations in electron density. While individually weak, they are cumulative and significant for the large, nonpolar 1-methylcycloheptane portion of the molecule. nih.govacs.org These dispersion forces are the primary interactions between the alkyl backbones of neighboring molecules and are crucial for the stability of the condensed phases, influencing crystal packing and solubility in nonpolar media.

| Interaction Type | Participating Groups | Relative Strength | Primary Role |

|---|---|---|---|

| Hydrogen Bonding | Carboxylic Acid (-COOH) groups | Strong | Dimer formation; primary driver of self-assembly; solubility in polar solvents. |

| Van der Waals Forces (Dispersion) | Cycloheptane ring and Methyl group | Weak (but cumulative) | Crystal packing; interactions between nonpolar moieties; solubility in nonpolar solvents. |

| Dipole-Dipole Interactions | Carboxylic Acid (-COOH) groups | Moderate | Contributes to the alignment of polar groups and overall electrostatic cohesion. |

Derivatization and Functionalization Strategies for Research Applications of 1 Methylcycloheptane 1 Carboxylic Acid

Synthetic Utility in the Preparation of Complex Esters, Amides, and Other Carboxylic Acid Derivatives

The carboxylic acid moiety of 1-methylcycloheptane-1-carboxylic acid is a versatile functional handle for the synthesis of a wide array of derivatives, most notably esters and amides. These transformations are fundamental in organic synthesis for creating compounds with diverse physicochemical properties.

Ester Synthesis: A primary method for converting carboxylic acids to esters is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol. The mechanism proceeds through protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. Subsequent dehydration yields the ester. To drive the equilibrium towards the product, the alcohol is often used in excess as the solvent, or water is removed as it is formed.

Another approach involves the alkylation of a carboxylate salt. The carboxylic acid is first deprotonated with a base, such as sodium hydroxide, to form the corresponding carboxylate. This nucleophilic carboxylate can then react with an alkyl halide via an SN2 reaction to produce the ester.

Amide Synthesis: The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org Consequently, the carboxylic acid must first be "activated". libretexts.org A common method is the conversion of the carboxylic acid to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.org The resulting acyl chloride readily reacts with a primary or secondary amine to furnish the corresponding amide.

Alternatively, peptide coupling reagents are widely used for amide bond formation under milder conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, enabling it to be attacked by an amine to form the amide. youtube.com This method is particularly useful for synthesizing complex molecules with sensitive functional groups.

Interactive Table: Common Methods for Derivatization of this compound

| Derivative | Reaction Type | Typical Reagents | Key Features |

| Ester | Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven; often requires excess alcohol or water removal. organic-chemistry.org |

| Ester | SN2 Alkylation | 1. Base (e.g., NaOH) 2. Alkyl Halide (e.g., CH₃I) | Two-step process involving formation of a carboxylate salt. |

| Amide | Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine (e.g., RNH₂) | Highly reactive intermediate; suitable for a wide range of amines. rsc.org |

| Amide | Peptide Coupling | Amine (e.g., RNH₂), Coupling Agent (e.g., DCC, HBTU) | Mild conditions; minimizes racemization for chiral substrates. youtube.comorganic-chemistry.org |

Strategies for Introducing Additional Functionality onto the Cycloheptane (B1346806) Ring System

Beyond derivatizing the carboxylic acid group, significant research has focused on directly modifying the cycloheptane ring. The C–H bonds of the saturated carbocycle are typically unreactive, making their selective functionalization a considerable challenge. nih.govresearchgate.net Modern synthetic methods, however, have provided powerful tools to overcome this hurdle.

A prominent strategy is the palladium-catalyzed transannular C–H functionalization. researchgate.netnih.gov In this approach, the carboxylic acid group acts as a directing group, guiding the catalyst to activate a specific C–H bond on the cycloheptane ring. This has been successfully applied to achieve γ-methylene C–H arylation of various cycloalkane carboxylic acids, including those with seven-membered rings. nih.govnih.gov This method allows for the precise installation of aryl groups at a position remote from the initial functional group, providing a direct route to complex, three-dimensional structures. substack.com A range of (hetero)aryl iodides can be used as coupling partners, demonstrating the versatility of this transformation. nih.gov

Another innovative approach involves a photocatalytic transannular ketone migration. acs.orgacs.org While this strategy starts with an acylcycloheptane, the principle is highly relevant. It enables the conversion of a 1,1-disubstituted cycloheptane into a 1,4-disubstituted product. acs.org The process operates through a sequence of reversible hydrogen atom abstraction and donation, followed by a site-selective radical addition and β-scission. acs.org This methodology provides regioselective access to densely functionalized seven-membered rings, which are otherwise difficult to synthesize. acs.org Iterative sequences of functionalization and migration can be used to build even more complex substitution patterns on the cycloheptane scaffold. acs.org

Interactive Table: Modern Strategies for Cycloheptane Ring Functionalization

| Strategy | Reaction Type | Catalyst/Reagents | Position Functionalized | Functional Group Introduced |

| Transannular C–H Arylation | Palladium-Catalyzed C–H Activation | Pd Catalyst, Ligand (e.g., Quinuclidine-pyridone), Oxidant | γ-position (C4) | Aryl, Heteroaryl researchgate.netnih.gov |

| Transannular Acyl Migration | Photocatalytic Radical Reaction | Photocatalyst (e.g., Sodium Decatungstate), H-atom transfer agent | δ-position (C4) | Relocates an acyl group to functionalize a remote C-H bond acs.orgacs.org |

Role as a Chiral or Achiral Building Block in the Synthesis of Scaffolds for Chemical Biology Research

In chemical biology and drug discovery, molecular scaffolds serve as core structures for the synthesis of compound libraries. Cyclic structures are particularly valued as they provide conformational rigidity and control over the spatial arrangement of functional groups. nih.gov The seven-membered cycloheptane ring offers a unique non-planar, flexible three-dimensional scaffold that is distinct from the more common five- and six-membered rings.

This compound serves as a valuable achiral building block. The quaternary carbon at the C1 position provides a stable anchoring point for the carboxylic acid group, which can be elaborated into various functionalities as described in section 7.1. The cycloheptane ring itself can be decorated using the C–H functionalization strategies discussed in section 7.2. nih.govnih.gov The resulting functionalized derivatives are advanced building blocks for the synthesis of more complex molecules. For example, the synthesis of potent inhibitors of cyclin-dependent kinase 2 (CDK2) has been achieved using benzo researchgate.netresearchgate.netcycloheptane derivatives, highlighting the utility of this scaffold in developing anticancer agents. researchgate.netnih.gov

While this compound itself is achiral, stereoselective functionalization of the cycloheptane ring can generate chiral derivatives. The development of catalytic asymmetric methods for C–H activation or other ring functionalization reactions could provide access to enantiomerically enriched cycloheptane building blocks. Such chiral scaffolds are of high interest in medicinal chemistry, where stereochemistry often plays a critical role in biological activity. The ability to synthesize specific diastereomers of substituted cycloheptanes is crucial for exploring structure-activity relationships and developing selective therapeutic agents. acs.orgnih.gov

Interactive Table: Applications of Cycloheptane Scaffolds

| Scaffold Type | Key Structural Feature | Potential Application Area | Synthetic Strategy |

| Achiral 1,1-Disubstituted Cycloheptane | Quaternary center at C1 | Initial building block for library synthesis | Derivatization of the carboxylic acid |

| Achiral 1,4-Disubstituted Cycloheptane | Defined spatial relationship between two functional groups | Probes for protein-protein interactions, drug discovery | Transannular C–H functionalization or acyl migration nih.govacs.org |

| Chiral Polysubstituted Cycloheptane | Stereochemically defined centers on the ring | Asymmetric synthesis, selective inhibitors | Stereoselective cyclization or functionalization reactions acs.org |

Future Research Directions and Emerging Trends in Alicyclic Carboxylic Acid Chemistry

Development of Innovative Catalytic Systems for Precision Synthesis

The precise and selective synthesis of alicyclic carboxylic acids, particularly those with medium-sized rings like cycloheptane (B1346806), remains a formidable challenge due to unfavorable enthalpic and entropic factors. researchgate.net Future research is intensely focused on the development of novel catalytic systems that can overcome these hurdles.

Transition metal catalysis continues to be a cornerstone in this area. While palladium has been a workhorse for various cross-coupling and carbonylation reactions, there is a growing interest in catalysts based on more abundant and less toxic metals like copper and nickel. rsc.org For instance, copper-catalyzed carboxylation of C-H bonds presents a promising avenue for the direct functionalization of cycloalkane precursors. synplechem.com The development of sophisticated ligands that can control the regioselectivity and stereoselectivity of these reactions is a key area of investigation.

Recent advancements have highlighted the potential of palladium-catalyzed transannular C–H functionalization of cycloalkane carboxylic acids. uni.luresearchgate.netsigmaaldrich.comnih.gov This approach allows for the modification of the carbocyclic ring at positions remote from the carboxylic acid group, opening up new possibilities for creating complex molecular architectures from simple starting materials. The design of ligands, such as quinuclidine-pyridones and sulfonamide-pyridones, has been instrumental in achieving high selectivity in these challenging transformations. uni.lusigmaaldrich.com

Below is a table summarizing representative catalytic systems applicable to the synthesis and functionalization of alicyclic carboxylic acids, which could be adapted for the synthesis of 1-Methylcycloheptane-1-carboxylic acid.

| Catalyst System | Reaction Type | Substrate Scope | Key Advantages |

| Palladium(II) Acetate / Quinuclidine-Pyridone Ligand | Transannular γ-C–H Arylation | Cycloalkane Carboxylic Acids (4-8 membered rings) | High regioselectivity for remote C-H bonds, diastereocontrol. uni.lu |

| Copper(I) Iodide / 1,10-Phenanthroline | C-H Carboxylation | Terminal Alkynes, Heteroarenes | Utilizes CO2 as a C1 source, applicable to a range of substrates. synplechem.com |

| Nickel(0) / Bidentate Phosphine (B1218219) Ligand | Carboxylation of Alkynes | Terminal Acetylenes | Can lead to the formation of pyrones, offering a route to unsaturated cyclic compounds. researchgate.net |

| Silver(I) Salts / DMSO | C-H Carboxylation | Terminal Alkynes | Highly effective catalyst system with low catalyst loadings. synplechem.com |

Future efforts will likely focus on developing catalysts that can operate under milder conditions, utilize sustainable reagents, and offer even greater control over the three-dimensional structure of the final products.

Integration of Advanced Automation and Flow Chemistry in Production and Research

The integration of automation and flow chemistry is set to revolutionize the synthesis of fine chemicals, including alicyclic carboxylic acids. These technologies offer significant advantages in terms of efficiency, safety, reproducibility, and scalability.

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. researchgate.netacs.org This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities compared to traditional batch processes. For the synthesis of carboxylic acids, flow reactors can facilitate the safe handling of reactive gases like carbon monoxide or carbon dioxide. researchgate.net The continuous-flow synthesis of various carboxylic acids from alcohols using a platinum catalyst has been demonstrated, showcasing the potential for clean and efficient production with water as the only byproduct. mit.edu

Automated synthesis platforms, often integrated with flow chemistry systems, can perform multi-step syntheses with minimal human intervention. acs.orgyoutube.comyoutube.com These platforms can screen a large number of reaction conditions to quickly identify the optimal parameters for a given transformation. Automated systems for amide synthesis, a common derivatization of carboxylic acids, have been developed to accelerate the creation of compound libraries for drug discovery. youtube.com

The table below illustrates the potential benefits of integrating automation and flow chemistry in the synthesis of a target molecule like this compound.

| Technology | Key Features | Potential Advantages for Alicyclic Carboxylic Acid Synthesis |

| Flow Chemistry | Continuous processing, precise control of reaction parameters, enhanced heat and mass transfer. | Improved safety when using hazardous reagents (e.g., CO), higher yields and purity, facile scalability. researchgate.net |

| Automated Synthesis Platforms | Robotic handling of reagents and reaction vessels, automated purification and analysis. | High-throughput screening of catalysts and reaction conditions, rapid library synthesis, improved reproducibility. acs.orgyoutube.com |

| Integrated Flow and Automation | Seamless execution of multi-step syntheses in a continuous and automated fashion. | "On-demand" synthesis of target molecules, reduced development time from lab to production. |

While specific applications of these technologies to the synthesis of this compound are not yet widely reported, the general trends in the pharmaceutical and fine chemical industries suggest that such approaches will become increasingly prevalent. youtube.compharmaffiliates.com

Leveraging Machine Learning and AI in Chemical Discovery and Reaction Design

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research, with the potential to significantly accelerate the discovery and synthesis of new molecules. youtube.comresearchgate.netrsc.org These computational approaches can analyze vast datasets of chemical reactions to identify patterns and make predictions about reaction outcomes, suggest novel synthetic routes, and optimize reaction conditions.

Machine learning models can also be used to predict the outcome of a chemical reaction, including the major product and potential byproducts. pharmaffiliates.comresearchgate.netrsc.org This predictive capability is invaluable for planning synthetic routes and avoiding failed experiments. Furthermore, ML algorithms can be employed to optimize reaction conditions, such as temperature, solvent, and catalyst choice, to maximize the yield and selectivity of a desired product. mdpi.com

The table below summarizes the key applications of AI and machine learning in the synthesis of alicyclic carboxylic acids.

| AI/ML Application | Description | Potential Impact on Synthesis of this compound |

| Retrosynthesis Prediction | AI algorithms suggest synthetic routes by working backward from the target molecule. youtube.commdpi.com | Identification of novel and more efficient synthetic pathways from readily available starting materials. |

| Reaction Outcome Prediction | ML models predict the products and yields of a given set of reactants and conditions. pharmaffiliates.comresearchgate.netrsc.org | Increased success rate of planned reactions and reduction of experimental effort. |

| Reaction Condition Optimization | ML algorithms identify the optimal set of reaction parameters to achieve a desired outcome. mdpi.com | Maximization of yield and purity, and minimization of waste. |

| Discovery of Novel Reactions | AI can analyze chemical data to identify new patterns of reactivity and propose novel transformations. | Development of new methods for the synthesis of medium-sized rings and other challenging motifs. |

The successful application of AI and ML in chemical synthesis is highly dependent on the availability of large, high-quality datasets of chemical reactions. rsc.org As more experimental data becomes available in machine-readable formats, the predictive power of these models is expected to increase significantly.

Exploration of Novel Reaction Architectures and Mechanistic Insights for Medium-Sized Carbocyclic Systems

The synthesis of medium-sized carbocyclic rings, such as the cycloheptane ring in this compound, presents unique mechanistic challenges. researchgate.net Future research will continue to explore novel reaction architectures and delve deeper into the mechanistic underpinnings of these transformations to enable more efficient and selective syntheses.

Ring expansion reactions are a powerful strategy for accessing medium-sized rings from more readily available smaller ring precursors. Understanding the thermodynamic and kinetic factors that govern these rearrangements is crucial for designing effective synthetic routes. Computational methods, such as Density Functional Theory (DFT), are playing an increasingly important role in elucidating the mechanisms of these complex reactions.

Transannular reactions, where a bond is formed between non-adjacent atoms across a ring, are another important class of reactions for functionalizing medium-sized rings. acs.org Photocatalytic methods are emerging as a mild and efficient way to initiate these transformations. For example, a photocatalytic transannular ketone migration strategy has been reported for the functionalization of 7-membered rings. acs.org

Computational chemistry provides invaluable insights into the conformational preferences and reaction pathways of medium-sized rings. DFT calculations can be used to model transition states and intermediates, helping to rationalize observed reactivity and predict the outcome of new reactions. Such computational studies are essential for the rational design of new catalysts and reaction conditions for the synthesis of complex alicyclic molecules.

The table below highlights key areas of mechanistic investigation for the synthesis of medium-sized carbocyclic systems.

| Research Area | Focus | Importance for Synthesis |

| Ring Expansion Strategies | Understanding the driving forces and selectivity of various ring expansion methodologies. | Provides a versatile approach to constructing medium-sized rings that avoids challenging macrocyclization reactions. |

| Transannular C-H Functionalization | Elucidating the mechanism of metal-catalyzed and photocatalytic transannular reactions. uni.luacs.org | Enables the direct functionalization of pre-formed carbocyclic scaffolds at remote positions. |

| Computational Mechanistic Studies | Using DFT and other computational methods to model reaction pathways and transition states. | Offers a predictive understanding of reactivity, guiding the development of more efficient and selective synthetic methods. |

| Conformational Analysis | Studying the three-dimensional structures and dynamic behavior of medium-sized rings. | Crucial for understanding how the conformation of the ring influences its reactivity and the stereochemical outcome of reactions. |

A deeper understanding of the fundamental principles governing the reactivity of medium-sized carbocyclic systems will be essential for the continued development of this important class of molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.